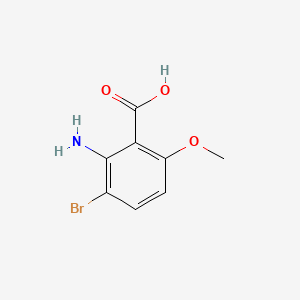

2-Amino-3-bromo-6-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNHYOUHVGOECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734385 | |

| Record name | 2-Amino-3-bromo-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240480-64-1 | |

| Record name | 2-Amino-3-bromo-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-bromo-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Bromo 6 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-amino-3-bromo-6-methoxybenzoic acid reveals several potential disconnection points, suggesting multiple synthetic pathways. The primary disconnections involve the carbon-bromine bond and the carbon-nitrogen bond of the amino group.

Route A: Late-stage Bromination

This approach involves the bromination of a pre-formed aminobenzoic acid derivative. A key disconnection is the C-Br bond, leading back to the precursor 2-amino-6-methoxybenzoic acid . This strategy's success hinges on the ability to control the regioselectivity of the bromination reaction.

Route B: Late-stage Amination

Alternatively, the amino group can be introduced in the final steps. Disconnecting the C-N bond via a functional group interconversion (FGI) from a nitro group leads to the intermediate 3-bromo-2-nitro-6-methoxybenzoic acid . This precursor would then be synthesized from a simpler methoxybenzoic acid derivative.

Precursor Identification and Availability

The feasibility of any synthetic route is dependent on the commercial availability and cost of the starting materials.

2-Amino-6-methoxybenzoic acid: This key precursor for Route A is commercially available from various suppliers, making this route initially attractive.

2-Nitro-6-methoxybenzoic acid: A potential precursor for Route B, this compound can be synthesized or is available from some chemical vendors.

m-Methoxybenzoic acid: A more fundamental starting material from which the above precursors can be derived. It is readily available and relatively inexpensive.

Direct Bromination Approaches

The direct bromination of a pre-existing 2-amino-6-methoxybenzoic acid core is a convergent approach. However, the directing effects of the substituents present a significant challenge to achieving the desired regiochemistry.

Regioselectivity and Yield Optimization

The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both powerful activating, ortho-, para-directing groups. In 2-amino-6-methoxybenzoic acid, the positions ortho to the amino group are C3 and C5, while the position para is C4. The methoxy group directs to C5 and C7 (which is the carboxyl group). The C3 position is sterically hindered by the adjacent amino and methyoxy groups. Therefore, direct bromination is likely to yield a mixture of products, with bromination potentially occurring at the C3, and C5 positions.

Optimizing the yield of the desired 3-bromo isomer would require careful control of reaction conditions to favor substitution at the more sterically hindered but electronically activated C3 position.

Catalyst Systems and Reaction Conditions

A variety of brominating agents and catalyst systems can be employed for the electrophilic aromatic substitution. The choice of reagent can significantly influence the regioselectivity and reactivity.

| Brominating Agent | Catalyst/Conditions | Potential Outcome |

| Br₂ in Acetic Acid | None | Likely to produce a mixture of isomers due to the high reactivity of the substrate. |

| N-Bromosuccinimide (NBS) | Lewis acids (e.g., FeCl₃, AlCl₃) or protic acids | Can offer milder reaction conditions and potentially improved selectivity. |

| Br₂ with a bulky Lewis acid | - | May favor bromination at less sterically hindered positions. |

Table 1: Potential Catalyst Systems for Direct Bromination

Amination and Methoxy Group Introduction Strategies

An alternative strategy involves introducing the amino group at a later stage, typically via the reduction of a nitro group. This approach can offer better control over the substitution pattern.

Nitro Group Reduction and Subsequent Amination

This well-established transformation is a cornerstone of aromatic amine synthesis. The synthesis would likely proceed via the nitration of a suitable precursor, followed by bromination, and finally, reduction of the nitro group. A plausible route would start with 2-nitro-6-methoxybenzoic acid. Bromination of this intermediate would be followed by the selective reduction of the nitro group to an amine.

The reduction of the nitro group can be achieved using various methods, with the choice depending on the presence of other functional groups and desired selectivity.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature and pressure | High yield, clean reaction. | May also reduce other functional groups. |

| SnCl₂·2H₂O | Ethanol or concentrated HCl | Mild conditions, good for substrates with reducible groups. | Stoichiometric amounts of tin salts are required. |

| Fe/HCl | Acetic acid or water | Inexpensive and effective. | Requires acidic conditions and can be messy to work up. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild and selective for nitro groups. | Can sometimes lead to over-reduction. |

Table 2: Common Methods for Nitro Group Reduction

The synthesis of the required 3-bromo-2-nitro-6-methoxybenzoic acid precursor would itself be a multi-step process, likely starting from a simpler methoxybenzoic acid derivative. The directing effects of the nitro and methoxy groups would need to be carefully considered during the bromination step to ensure the correct isomer is formed.

O-Alkylation for Methoxy Group Incorporation

The introduction of the methoxy group at the C6 position is a critical step in the synthesis of this compound. This transformation is typically achieved via the O-alkylation of a corresponding hydroxy precursor, namely 2-amino-3-bromo-6-hydroxybenzoic acid. The most common method for this type of transformation is Williamson ether synthesis, where a phenoxide is treated with a methylating agent.

In a related synthesis of 3-bromo-2,6-dimethoxybenzoic acid, the process starts with 2-bromoresorcinol, which undergoes O-methylation using an alkylating agent like methyl sulfate (B86663) in the presence of a base. google.com A similar strategy can be applied to synthesize the target compound. The hydroxyl group of the 2-amino-3-bromo-6-hydroxybenzoic acid precursor is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the addition of a methylating agent.

Common methylating agents for this reaction include:

Dimethyl sulfate ((CH₃)₂SO₄): A powerful and efficient methylating agent, though its toxicity requires careful handling.

Methyl iodide (CH₃I): Another effective reagent, often used in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.

Diazomethane (B1218177) (CH₂N₂): While highly effective for methylating carboxylic acids and phenols, its explosive and toxic nature limits its use primarily to small-scale laboratory syntheses.

The reaction conditions, including the choice of solvent, base, and temperature, are optimized to ensure high yields and minimize potential side reactions, such as N-methylation of the amino group.

Table 1: O-Alkylation Reagents and Conditions

| Methylating Agent | Base | Typical Solvent | Temperature | Notes |

|---|---|---|---|---|

| Dimethyl sulfate | NaOH / KOH | Water, Methanol | Room Temp. to Reflux | Highly efficient but toxic. |

| Methyl iodide | K₂CO₃ | Acetone, DMF | Room Temp. to Reflux | Common and effective lab-scale reagent. |

Carboxylic Acid Functionalization in Synthesis

The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into other functional groups, such as esters and amides. This functionalization is often a key step in multi-step syntheses where the anthranilic acid derivative serves as a building block for more complex molecules. nih.govresearchgate.net

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be accomplished through several methods:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The formation of methyl 2-amino-3-methoxybenzoate is an example of this type of reaction. biosynth.com

Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt with a base, followed by reaction with an alkyl halide (e.g., methyl iodide).

Diazomethane: As mentioned earlier, diazomethane reacts rapidly with carboxylic acids to form methyl esters under mild conditions.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid. Standard coupling reagents are used to facilitate this transformation. A relevant example is the condensation of the closely related 2-amino-6-methoxybenzoic acid with (4-bromophenyl)methanamine, which utilizes activating agents like HOBt (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). acs.org This amide coupling is a crucial step in the synthesis of a complex thyroid-stimulating hormone receptor (TSHR) probe. acs.org

Table 2: Common Carboxylic Acid Functionalization Reactions

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDCI, HOBt), Base (e.g., DIPEA) | Amide |

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of complex organic molecules often follows either a linear, convergent, or divergent strategy. youtube.comlibretexts.org Both convergent and divergent approaches are relevant to the synthesis and application of this compound.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the later stages. crimsonpublishers.com A hypothetical convergent synthesis of this compound could involve the preparation of a pre-functionalized aromatic ring. For example, one could start with a simpler benzene (B151609) derivative, introduce the necessary substituents (amino, bromo, methoxy) in separate branches of the synthesis, and then combine these fragments. A process described in a patent for a similar compound involves preparing 2,6-dimethoxybenzoic acid first, and then brominating it to get the final product, which represents a more linear but modular approach. google.com

Divergent Synthesis: A divergent strategy begins with a core molecule, like this compound, which is then elaborated through various reactions to create a library of related but distinct compounds. crimsonpublishers.com This approach is highly efficient for drug discovery and structure-activity relationship (SAR) studies. For instance, the carboxylic acid and amino groups on the this compound scaffold can be functionalized in different ways. A study on a TSHR targeted small-molecule probe used 2-amino-6-methoxybenzoic acid as a starting intermediate. acs.org This intermediate was condensed with a substituted methanamine, and subsequent steps including demethylation and cyclization led to the complex final product. acs.org This pathway is a clear example of a divergent route where the initial anthranilic acid derivative is progressively built upon.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving process efficiency. researchgate.net Key green chemistry considerations include atom economy, use of safer solvents, energy efficiency, and the use of catalysts over stoichiometric reagents. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which generate byproducts.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. For example, replacing toxic solvents like chloroform (B151607) or carbon tetrachloride in bromination reactions with more benign options like ethanol or acetic acid, or performing reactions in aqueous media. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, developing a catalytic bromination process would be a greener alternative to using stoichiometric amounts of bromine. Similarly, using cuprous catalysts for amination reactions, as described in the synthesis of 2-amino-6-nitrobenzoic acid, allows for milder reaction conditions. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Table 3: Green Chemistry Improvements in Synthesis

| Conventional Method | Green Alternative | Principle |

|---|---|---|

| Stoichiometric Bromination (e.g., Br₂) | Catalytic bromination, Use of N-Bromosuccinimide (NBS) with a catalyst | Atom Economy, Safer Reagents |

| Use of Hazardous Solvents (e.g., CCl₄) | Use of water, ethanol, or solvent-free conditions | Safer Solvents |

| Multi-step synthesis with protection groups | One-pot synthesis, avoiding protection/deprotection | Waste Prevention, Atom Economy |

Scalability and Industrial Feasibility of Synthetic Protocols

For a chemical compound to be viable as a pharmaceutical intermediate, its synthesis must be scalable and economically feasible on an industrial level. This involves considering factors such as the cost and availability of raw materials, the safety of the chemical processes, the robustness of the reaction conditions, and the ease of purification.

A patent for the production of the related compound 3-bromo-2,6-dimethoxybenzoic acid highlights several factors crucial for industrial feasibility. google.com The process is noted for being convenient and simple, using easily-obtainable raw materials, and requiring low equipment investment. google.com These are all key considerations for scalability.

For the synthesis of this compound, the following aspects would be critical for industrial production:

Raw Material Cost: The starting materials should be inexpensive and readily available in bulk quantities. A synthesis starting from a simple, cheap benzene derivative would be preferable to one requiring a complex, expensive starting material. google.com

Process Safety and Robustness: The reactions should be safe to operate on a large scale and tolerant of minor fluctuations in reaction conditions without significant drops in yield or purity. Reactions that produce large amounts of toxic gas or are highly exothermic require specialized and costly equipment.

Purification: The final product must be easily purified to a high degree. Procedures like recrystallization are often preferred in industrial settings over chromatographic purification, which can be expensive and time-consuming on a large scale. The patent for 3-bromo-2,6-dimethoxybenzoic acid specifies recrystallization from ethanol to obtain the final, pure product. google.com

Waste Management: The cost and environmental impact of waste disposal must be considered. Processes that minimize waste or produce easily treatable waste streams are more industrially attractive.

The synthesis of 2-amino-6-nitrobenzoic acid via cuprous-catalyzed aminolysis of 2-halo-6-nitrobenzoic acid is described as suitable for industrial production due to mild reaction conditions, high conversion rates, and simple work-up procedures, leading to a high-purity product. google.com Similar strategies would enhance the industrial feasibility of the this compound synthesis.

Reactivity and Mechanistic Investigations of 2 Amino 3 Bromo 6 Methoxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Reactivity of the Bromo Substituent

The bromo substituent at the 3-position of the aromatic ring is susceptible to replacement through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

While specific studies on 2-Amino-3-bromo-6-methoxybenzoic acid are not extensively documented in the reviewed literature, the reactivity of similar ortho-bromoaniline systems suggests its potential participation in several palladium-catalyzed reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 3-position. For instance, coupling with a phenylboronic acid would yield a biphenyl (B1667301) derivative. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like Na₂CO₃ or K₃PO₄ in a solvent system such as toluene/water or dioxane/water. beilstein-journals.org

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by coupling with an alkene. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The product would feature a substituted vinyl group at the 3-position of the benzoic acid derivative.

Buchwald-Hartwig Amination: This cross-coupling reaction would allow for the substitution of the bromo group with an amine, leading to the formation of a diaminobenzoic acid derivative. The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a strong base. chemspider.comresearchgate.net

The table below summarizes the potential palladium-catalyzed cross-coupling reactions for the bromo substituent.

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (General) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | 2-Amino-3-aryl-6-methoxybenzoic acid | Pd(0) or Pd(II) complex, Base |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | 2-Amino-3-(alkenyl)-6-methoxybenzoic acid | Pd(0) complex, Base |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | 2-Amino-3-(amino)-6-methoxybenzoic acid | Pd(0) or Pd(II) complex, Phosphine Ligand, Base |

Reactivity of the Amino Group

The amino group at the 2-position is a nucleophilic center and can undergo various reactions, most notably acylation and reactions leading to heterocyclic systems.

Acylation:

The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride would yield 2-acetamido-3-bromo-6-methoxybenzoic acid. A general patent describes the acylation of various aminobenzoic acids. google.com

Cyclization to Quinazolinones:

The ortho-disposition of the amino and carboxylic acid groups makes this compound a suitable precursor for the synthesis of quinazolinone derivatives. These heterocyclic compounds are of significant interest due to their diverse biological activities. The formation of the quinazolinone ring can be achieved through condensation reactions with various reagents. For example, reaction with an appropriate one-carbon synthon, such as an orthoester or formamide, or through the initial formation of an amide followed by cyclization, can lead to the corresponding quinazolin-4-one. nih.gov

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 6-position is generally stable but can be cleaved under harsh reaction conditions to yield the corresponding phenol.

Ether Cleavage:

The cleavage of the methyl ether can be accomplished using strong Lewis acids like boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov This would convert the methoxy group into a hydroxyl group, yielding 2-amino-3-bromo-6-hydroxybenzoic acid.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes esterification and amidation reactions.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The reaction is typically reversible and driven to completion by removing water or using an excess of the alcohol.

A study on the esterification of various substituted benzoic acids using N-bromosuccinimide (NBS) as a catalyst in methanol (B129727) at 70°C provides a relevant protocol. nih.gov While this specific compound was not tested, the method was shown to be effective for a range of substituted benzoic acids.

The table below outlines a general procedure for esterification based on this methodology.

| Reactant | Reagent | Catalyst | Temperature | Product |

| This compound | Methanol | N-Bromosuccinimide (NBS) | 70 °C | Methyl 2-amino-3-bromo-6-methoxybenzoate |

Amidation Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.

Direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts, which could be applicable here. nih.gov Another approach involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an active intermediate that is then attacked by the amine. For instance, reaction with a primary amine (R-NH₂) in the presence of a coupling agent would yield the corresponding N-substituted 2-amino-3-bromo-6-methoxybenzamide.

A study on the copper-catalyzed amination of 2-bromobenzoic acids with various amines provides a different route to N-aryl anthranilic acids, where the bromo group is replaced. nih.gov However, for the direct amidation of the carboxylic acid moiety of this compound, the use of standard peptide coupling protocols is expected to be effective.

Cross-Coupling Chemistry of the Aryl Bromide

The presence of an aryl bromide moiety in this compound opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org For this compound, the aryl bromide can readily participate in this reaction. The reactivity of the C-Br bond is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group can all modulate the reactivity of the palladium catalyst and the substrate.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous ortho-bromoanilines and related benzothiazoles. nih.govnih.gov For instance, efficient Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines, highlighting the compatibility of the free amino group under certain catalytic conditions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine ligands, are effective for such transformations. nih.gov

Below is a representative table of conditions for Suzuki-Miyaura coupling of related bromo-amino aromatic compounds, which could be adapted for this compound.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| ortho-Bromoaniline derivative | Arylboronic ester | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | RT | 91 | nih.gov |

| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Heat | Good | nih.gov |

| Generic Aryl Bromide | Arylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Toluene | 80 | Varies | organic-chemistry.org |

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. This reaction would involve the coupling of the aryl bromide of this compound with a primary or secondary amine. The success of this transformation is highly dependent on the selection of the appropriate palladium catalyst and ligand system. Ligands such as BrettPhos and RuPhos have shown broad utility in the C-N cross-coupling of a wide range of functionalized aryl and heteroaryl halides. rsc.org

While direct examples with this compound are scarce, the amination of similar structures, such as bromopyridines and bromoflavones, has been successfully demonstrated. chemspider.comresearchgate.net These reactions often require a strong base, such as sodium tert-butoxide, and an appropriate palladium precursor and ligand combination.

The following table summarizes typical conditions for Buchwald-Hartwig amination on related substrates.

| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3]/(±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| 6-Bromoflavone | n-Hexylamine | Pd2(dba)3/BINAP | NaOtBu | Toluene | Microwave | Moderate | researchgate.net |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)2/BrettPhos or RuPhos | NaOtBu | Toluene or Dioxane | RT - 110 | Varies | rsc.org |

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide of this compound can participate in other important transition metal-catalyzed transformations. These include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Hiyama coupling (coupling with organosilicon compounds). arkat-usa.org Each of these reactions provides a unique pathway to further functionalize the molecule, leading to a wide array of derivatives. The choice of catalyst, typically palladium-based, and reaction conditions are tailored to the specific transformation and substrate.

Diazotization and Related Transformations of the Amino Group

The primary amino group in this compound is a versatile functional handle for a variety of chemical modifications. One of the most classical transformations is diazotization, which involves treating the arylamine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is a valuable intermediate that can undergo a range of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These include:

Replacement by a halide: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) can introduce a chloro, bromo, or iodo substituent, respectively, in place of the original amino group.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group.

Hydroxylation: Heating the diazonium salt solution can lead to the formation of a phenol.

These transformations provide a powerful means to introduce a wide variety of substituents onto the aromatic ring, significantly expanding the synthetic utility of this compound.

Oxidation and Reduction Reactions of Functional Groups

The functional groups of this compound can also undergo various oxidation and reduction reactions. The amino group, for instance, can be oxidized under specific conditions, although this can sometimes lead to complex product mixtures due to the sensitivity of anilines. More controlled transformations are typically achieved through protection of the amino group prior to oxidation.

The carboxylic acid group is generally resistant to oxidation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, would likely also affect other functional groups in the molecule if they are not protected. Selective reduction of the carboxylic acid in the presence of other reducible groups can be challenging and may require specific protecting group strategies.

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the key transformations discussed above are well-established in the field of organic chemistry.

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the new C-C bond.

Buchwald-Hartwig Amination: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the N-arylated product and regenerates the Pd(0) catalyst.

Diazotization: This reaction proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of the aniline (B41778) derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the stable aryl diazonium ion.

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcome of transformations involving this compound.

Kinetic Studies

Currently, there are no specific kinetic studies published in peer-reviewed literature that focus exclusively on this compound. Kinetic analysis is crucial for understanding the rate at which a chemical reaction proceeds, the factors influencing this rate, and for elucidating the reaction mechanism. Such studies would typically involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, pressure, catalyst concentration).

For analogous brominated and aminated benzoic acid derivatives, reaction kinetics are often investigated in the context of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. These studies typically reveal pseudo-first-order or second-order rate laws, depending on the specific reaction and conditions. However, without experimental data for this compound, any discussion of its specific reaction rates or the formulation of a rate law would be purely speculative.

Future research in this area would be valuable for understanding the electronic effects of the bromo, amino, and methoxy substituents on the reactivity of the carboxylic acid and the aromatic ring.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, such as in the synthesis of more complex heterocyclic structures, intermediates could potentially be isolated.

For instance, in a condensation reaction, an initial adduct or a Schiff base might be formed, which could be stable enough for isolation and characterization through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

A related compound, 2-amino-6-methoxybenzoic acid, has been used in the synthesis of a thyroid-stimulating hormone receptor (TSHR) agonist. In that multi-step synthesis, various intermediates were formed and presumably characterized to confirm the reaction's progress, although the specific details of their isolation and full characterization are not provided in the referenced study. The study does mention the formation of an amide intermediate via condensation with (4-bromophenyl)methanamine.

Without dedicated studies on the reactivity of this compound, there is no published data on the successful isolation and characterization of its specific reaction intermediates.

Computational Validation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. There are currently no specific computational studies in the available literature that model the reaction mechanisms of this compound.

Such studies would be instrumental in:

Determining the most likely reaction pathways.

Calculating the activation energies for different steps in a reaction.

Visualizing the structures of transition states and intermediates.

Understanding the role of the substituents (amino, bromo, methoxy) in directing the reactivity of the molecule.

For example, computational models could predict the regioselectivity of further electrophilic or nucleophilic aromatic substitutions, or the preferred sites for metal-catalyzed cross-coupling reactions. Predicted mass spectrometry data, such as collision cross sections for different adducts of this compound, is available and provides a basis for future experimental validation.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 245.97605 | 141.9 |

| [M+Na]+ | 267.95799 | 153.6 |

| [M-H]- | 243.96149 | 147.0 |

| [M+NH4]+ | 263.00259 | 161.9 |

| [M+K]+ | 283.93193 | 142.7 |

| [M+H-H2O]+ | 227.96603 | 141.4 |

| [M+HCOO]- | 289.96697 | 162.7 |

| [M+CH3COO]- | 303.98262 | 189.7 |

| [M+Na-2H]- | 265.94344 | 146.8 |

| [M]+ | 244.96822 | 160.2 |

| [M]- | 244.96932 | 160.2 |

Data is predicted and not experimentally verified.

Derivatization and Analogue Synthesis Based on 2 Amino 3 Bromo 6 Methoxybenzoic Acid Scaffold

Synthesis of Ester Derivatives

The carboxylic acid moiety of 2-amino-3-bromo-6-methoxybenzoic acid is readily converted into its corresponding ester derivatives through several established methods. One of the most common approaches is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general scheme for this reaction is presented below:

Reaction Scheme for Fischer-Speier Esterification:

The choice of alcohol (R-OH) can be varied to produce a wide range of esters, from simple methyl and ethyl esters to more complex alkyl or aryl esters. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product.

An alternative method for the synthesis of esters from this compound involves the use of alkyl halides in the presence of a base. In this two-step process, the carboxylic acid is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding carboxylate salt. This salt then acts as a nucleophile and reacts with an alkyl halide (R-X) to form the ester.

Data Table: Examples of Ester Derivatives Synthesized from this compound

| Alcohol (R-OH) | Ester Product Name | Potential Reaction Conditions |

| Methanol (B129727) | Methyl 2-amino-3-bromo-6-methoxybenzoate | Reflux with H₂SO₄ |

| Ethanol (B145695) | Ethyl 2-amino-3-bromo-6-methoxybenzoate | Reflux with H₂SO₄ |

| Propanol | Propyl 2-amino-3-bromo-6-methoxybenzoate | Reflux with H₂SO₄ |

| Benzyl alcohol | Benzyl 2-amino-3-bromo-6-methoxybenzoate | Reflux with H₂SO₄ |

Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions.

A common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the amide.

Reaction Scheme for Amide Synthesis via Acyl Chloride:

Alternatively, peptide coupling reagents can be used to facilitate the direct formation of amides from the carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. These reagents activate the carboxylic acid in situ, allowing it to react with the amine to form the amide bond.

Data Table: Examples of Amide Derivatives Synthesized from this compound

| **Amine (R-NH₂) ** | Amide Product Name | Potential Coupling Reagent |

| Ammonia | 2-Amino-3-bromo-6-methoxybenzamide | SOCl₂, then NH₃ |

| Methylamine | N-Methyl-2-amino-3-bromo-6-methoxybenzamide | DCC |

| Aniline (B41778) | N-Phenyl-2-amino-3-bromo-6-methoxybenzamide | EDC |

| Morpholine | (2-Amino-3-bromo-6-methoxyphenyl)(morpholino)methanone | SOCl₂, then morpholine |

Formation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold

The presence of the amino and carboxylic acid groups in this compound, a substituted anthranilic acid, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Quinoline and Isoquinoline Derivatives

While direct cyclization of this compound to form quinolines is not straightforward, its derivatives can be utilized in established quinoline syntheses. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. The amino group of the this compound scaffold can potentially participate in such reactions after suitable modification of the carboxylic acid group. Similarly, for isoquinoline synthesis, derivatives of this benzoic acid could be elaborated to form precursors for methods like the Bischler-Napieralski or Pictet-Spengler reactions.

Benzoxazine and Benzothiazine Ring Systems

The 1,3-benzoxazine ring system can be constructed from this compound. The reaction of an anthranilic acid derivative with an aldehyde or ketone can lead to the formation of a 3,1-benzoxazin-4-one. The amino group and the carboxylic acid group of the starting material are directly involved in the cyclization process.

For the synthesis of benzothiazine derivatives, the amino group and the bromine atom could potentially be utilized. For example, through a Smiles rearrangement or other intramolecular cyclization strategies involving a sulfur-containing nucleophile, a benzothiazine ring could be formed.

Other Nitrogen-Containing Heterocycles

The versatile functionality of this compound allows for its incorporation into a variety of other nitrogen-containing heterocycles. For instance, reaction with hydrazine could lead to the formation of quinazolinone derivatives. The amino group can also be diazotized and subsequently used in cyclization reactions to form triazine-containing ring systems.

Construction of Biaryl and Polycyclic Systems

The bromine atom on the this compound scaffold is a key functional group for the construction of biaryl and polycyclic systems through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. nih.gov In this reaction, the bromo-substituted benzoic acid derivative can be coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the benzoic acid ring, leading to the formation of biaryl compounds. organic-chemistry.orgnih.gov

Reaction Scheme for Suzuki-Miyaura Coupling:

Data Table: Examples of Biaryl Systems via Suzuki-Miyaura Coupling

| **Boronic Acid (Ar-B(OH)₂) ** | Biaryl Product Name | Potential Palladium Catalyst |

| Phenylboronic acid | 2-Amino-3-phenyl-6-methoxybenzoic acid | Pd(PPh₃)₄ |

| 4-Methylphenylboronic acid | 2-Amino-3-(p-tolyl)-6-methoxybenzoic acid | Pd(OAc)₂ / SPhos |

| Thiophene-2-boronic acid | 2-Amino-6-methoxy-3-(thiophen-2-yl)benzoic acid | PdCl₂(dppf) |

| Pyridine-3-boronic acid | 2-Amino-6-methoxy-3-(pyridin-3-yl)benzoic acid | Pd(PPh₃)₄ |

Furthermore, intramolecular cyclization of suitably derivatized products can lead to the formation of polycyclic systems. For instance, if the newly introduced aryl group contains a reactive functional group, a subsequent intramolecular reaction could form an additional ring, leading to complex polycyclic aromatic or heterocyclic structures.

Chiral Derivatization and Stereoselective Synthesis

This compound is an achiral molecule as it does not possess a stereocenter. However, derivatization of this scaffold can lead to the formation of chiral molecules, necessitating stereoselective synthesis or chiral resolution to obtain enantiomerically pure compounds.

Potential avenues for introducing chirality include:

Derivatization of the Amino Group: Acylation of the amino group with a chiral carboxylic acid would result in the formation of a pair of diastereomers.

Derivatization of the Carboxylic Acid Group: Esterification or amidation with a chiral alcohol or amine, respectively, would also lead to diastereomeric products.

Reactions at the Aromatic Ring: While less common, reactions that introduce a chiral center onto the aromatic ring or its substituents could be envisioned.

As with its application in peptidomimetics, there is a notable absence of published scientific literature detailing the chiral derivatization or stereoselective synthesis involving this compound. Research in this specific area has not been reported. Therefore, no detailed research findings or data tables on specific chiral derivatives or stereoselective synthetic routes can be presented.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-Amino-3-bromo-6-methoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assemble its structural puzzle.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the carboxylic acid proton. The aromatic region would likely display two doublets, a characteristic pattern for a 1,2,4,5-tetrasubstituted benzene (B151609) ring where the two remaining protons are ortho to each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromo and carboxylic acid groups will have a deshielding effect, shifting them downfield.

Based on the analysis of a closely related structure, 8-bromo-5-methoxy-quinazoline-2,4-dione, which is synthesized from this compound, we can infer the approximate chemical shifts for the aromatic protons. In the quinazoline-2,4-dione derivative, the aromatic protons appear at δ 7.44 (t, J = 7.8 Hz) and δ 8.06 (dd, J = 7.8, 1.2 Hz) and 8.28 (dd, J=7.8, 1.2 Hz) ppm. bldpharm.com This suggests that the two aromatic protons in this compound would likely resonate in the range of δ 6.5-8.0 ppm. The methoxy group protons would appear as a sharp singlet, typically around δ 3.8-4.0 ppm. The amine (NH₂) protons would likely present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield position, often above 10 ppm.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical range of 110-160 ppm. The carbon atom attached to the bromine (C-Br) would be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 165-185 ppm. The methoxy carbon would have a characteristic signal around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (H-4/H-5) | 6.5 - 8.0 (d) | 110 - 140 |

| Aromatic CH (H-4/H-5) | 6.5 - 8.0 (d) | 110 - 140 |

| Methoxy (OCH₃) | ~3.9 (s) | ~56 |

| Amine (NH₂) | Variable (broad s) | - |

| Carboxylic Acid (COOH) | >10 (broad s) | ~170 |

| C-NH₂ | - | ~145 |

| C-Br | - | ~115 |

| C-COOH | - | ~120 |

| C-OCH₃ | - | ~155 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum and the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methoxy group protons and the proton at the C-5 position of the aromatic ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding environment.

Functional Group Analysis and Vibrational Mode Assignments

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is typically involved in hydrogen bonding.

N-H Stretch: The amino group will show two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. The exact position would depend on the extent of hydrogen bonding.

C=C Stretch: Aromatic ring stretching vibrations would appear in the region of 1450-1600 cm⁻¹.

C-O Stretch: The stretching vibrations for the methoxy group (Ar-O-CH₃) would be observed in the region of 1200-1300 cm⁻¹ (asymmetric) and around 1000-1050 cm⁻¹ (symmetric).

C-Br Stretch: A weak absorption corresponding to the C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 2: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Amine | N-H stretch (asymmetric & symmetric) | 3300-3500 |

| Carbonyl | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methoxy | C-O stretch (asymmetric) | 1200-1300 |

| Methoxy | C-O stretch (symmetric) | 1000-1050 |

| Bromoalkane | C-Br stretch | 500-600 |

Hydrogen Bonding Network Probes

The presence of both a carboxylic acid and an amino group in the molecule suggests the potential for extensive intermolecular and intramolecular hydrogen bonding. The broadness of the O-H and N-H stretching bands in the FT-IR spectrum would be a strong indicator of hydrogen bonding. The position of the C=O stretching vibration can also provide insights; a shift to lower wavenumbers compared to a non-hydrogen-bonded carbonyl suggests involvement in a hydrogen bond. In the solid state, these interactions can lead to the formation of dimeric structures or more complex networks, which would influence the vibrational spectra.

Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which is calculated to be 244.9687 g/mol for the [M]⁺ ion. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve several key bond cleavages:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z [M-31]⁺.

Decarboxylation (loss of CO₂): The loss of a carboxyl group as carbon dioxide would lead to a fragment at m/z [M-44]⁺.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would produce a fragment at m/z [M-79]⁺ or [M-81]⁺.

Loss of the entire carboxylic acid group (•COOH): This would result in a fragment at m/z [M-45]⁺.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. For example, the predicted CCS for the [M+H]⁺ adduct is 141.9 Ų, and for the [M-H]⁻ adduct, it is 147.0 Ų. uni.lu These values can be useful for identification in ion mobility-mass spectrometry analyses.

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 245.97605 | 141.9 |

| [M+Na]⁺ | 267.95799 | 153.6 |

| [M-H]⁻ | 243.96149 | 147.0 |

| [M+NH₄]⁺ | 263.00259 | 161.9 |

| [M+K]⁺ | 283.93193 | 142.7 |

| [M+H-H₂O]⁺ | 227.96603 | 141.4 |

| [M+HCOO]⁻ | 289.96697 | 162.7 |

| [M+CH₃COO]⁻ | 303.98262 | 189.7 |

| Data from PubChemLite uni.lu |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the exact spatial coordinates of each atom in the molecule.

For this compound, this analysis would definitively establish:

The planar or non-planar nature of the benzoic acid ring.

The precise bond lengths and angles of the amino, bromo, and methoxy substituents.

The conformation of the methoxy and carboxylic acid groups relative to the aromatic ring.

The presence and geometry of intramolecular hydrogen bonding, potentially between the amino group and the carboxylic acid or methoxy group.

The crystal system, space group, and unit cell dimensions of the crystalline form.

Currently, no published studies have reported these crystallographic parameters for this compound.

Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data

This table is a template illustrating the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is available for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₃ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules/unit cell) | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is employed to analyze a polycrystalline sample, providing a characteristic fingerprint of its crystalline phases. It is an essential tool for identifying different crystalline forms (polymorphs) of a single compound. Polymorphs can exhibit different physical properties, including solubility and stability.

A PXRD study of this compound would involve exposing a powdered sample to X-rays and recording the diffraction pattern as a function of the scattering angle (2θ). This pattern is unique to the specific crystalline phase and can be used for:

Routine identification and quality control of the bulk material.

Detecting the presence of different polymorphs or impurities.

Studying phase transitions under varying conditions of temperature or pressure.

Without experimental work, the existence of polymorphs for this compound remains unknown, and a characteristic PXRD pattern has not been documented.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides insight into the electronic structure of the molecule, particularly the nature of its conjugated π-systems.

For this compound, the UV-Visible spectrum would be expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the amino, bromo, and methoxy substituents. These groups can act as auxochromes, modifying the absorption characteristics of the parent chromophore (the benzene ring).

A detailed analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695) or acetonitrile) and recording its spectrum. However, no such study has been published, and therefore, the specific wavelengths of maximum absorption for this compound are not documented.

Interactive Data Table: Hypothetical UV-Visible Spectroscopy Data

This table illustrates the type of data that would be obtained from a UV-Visible spectroscopy experiment. No experimental data is available for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | Data Not Available | Data Not Available | π → π |

| Acetonitrile | Data Not Available | Data Not Available | π → π |

Computational and Theoretical Studies of 2 Amino 3 Bromo 6 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the molecule's behavior. researchgate.netmdpi.combanglajol.info

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. dergipark.org.tr The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is also essential, particularly due to the presence of rotatable single bonds, such as those connected to the carboxylic acid and methoxy (B1213986) groups. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. dergipark.org.tr This analysis identifies the global minimum energy conformer (the most stable form of the molecule) as well as other local minima that may exist in equilibrium. For example, studies on similar molecules like 2-amino-3-methylbenzoic acid have explored the potential energy barriers associated with the rotation of the carboxyl group. dergipark.org.tr

Table 1: Optimized Geometric Parameters Determined by DFT This table outlines the types of structural data obtained from a geometry optimization of 2-Amino-3-bromo-6-methoxybenzoic acid.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-Br, N-H). | Provides fundamental information about bond strength and type (single, double, triple). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., O-C=O, C-C-Br). | Defines the molecule's shape and steric environment. |

| Dihedral Angles (°) | The angle between two planes defined by four atoms (e.g., C-C-O-H). | Describes the rotation around single bonds and determines the molecule's conformation. |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. aimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netdergipark.org.tr

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

DFT calculations provide the energies of these orbitals and allow for the visualization of their electron density distributions, showing which parts of the molecule are involved in electron donation and acceptance. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters This table defines the key electronic parameters derived from FMO analysis.

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.netbanglajol.info This map is invaluable for predicting how a molecule will interact with other species.

Typically, the color red signifies regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. The color blue indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the carboxylic acid and methoxy oxygens, while the hydrogen atoms of the amino and carboxylic groups would likely show positive potential. researchgate.netbanglajol.info

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical spectra can be generated and compared with experimental results to confirm molecular structure and assign spectral peaks. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is a reliable technique for calculating the nuclear magnetic shielding tensors of a molecule. ucl.ac.ukdergipark.org.tr These theoretical shielding values can be converted into NMR chemical shifts (¹H and ¹³C) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). ucl.ac.uk

Comparing the calculated chemical shifts with those from an experimental NMR spectrum serves two main purposes: it helps to validate the computed lowest-energy structure and aids in the unambiguous assignment of each signal in the experimental spectrum to a specific proton or carbon atom in the molecule. researchgate.netdergipark.org.tr Studies on similar aminobenzoic acids have shown a strong linear correlation between theoretical and experimental NMR data. researchgate.net

DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of a molecule, which are observed experimentally in Infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond, the bending of an N-H bond, or the torsion of a C-C bond. mdpi.comresearchgate.net

Due to the approximations inherent in the calculations (e.g., the harmonic oscillator model), the computed frequencies are often systematically higher than the experimental values. To correct for this, they are typically multiplied by a scaling factor to improve the correlation with experimental data. ucl.ac.uk This correlation allows for a detailed and confident assignment of all absorption bands in the experimental IR and Raman spectra. researchgate.net

Table 3: Key Vibrational Modes for Analysis This table lists important functional groups in this compound and the types of vibrational modes that are calculated and assigned.

| Functional Group | Type of Vibration | Approximate Spectral Region (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, Bending | 3300-2500 (broad), 1440-1395 / 950-910 |

| N-H (Amine) | Symmetric/Asymmetric Stretching, Bending | 3500-3300, 1650-1580 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C-O (Acid & Ether) | Stretching | 1320-1210 (Acid), 1275-1000 (Aryl Ether) |

| C-Br (Bromo) | Stretching | 680-515 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

Electronic Absorption Spectra Prediction

The electronic absorption spectrum of a molecule provides crucial information about its electronic transitions and is fundamental to understanding its photophysical properties. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting UV-Vis absorption spectra.

For this compound, theoretical calculations can predict the maximum absorption wavelengths (λmax) corresponding to the principal electronic transitions. A study on the closely related compound, 2-amino-5-bromobenzoic acid, using DFT and TD-DFT methods, provides a strong basis for predicting the spectral characteristics of the title compound. researchgate.net The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the amino (-NH2), bromo (-Br), and methoxy (-OCH3) groups, along with the carboxylic acid (-COOH) group on the benzene (B151609) ring, significantly influences the electronic structure and, consequently, the absorption spectrum.

The amino and methoxy groups are electron-donating, which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift). Conversely, the electron-withdrawing nature of the bromine atom and the carboxylic acid group can induce a hypsochromic (blue) shift. The interplay of these substituents determines the final spectral profile.

Computational studies on similar aromatic compounds have shown that the choice of solvent can also affect the absorption maxima due to solute-solvent interactions. researchgate.netmdpi.com Therefore, theoretical predictions are often performed in both the gas phase and in various solvents to provide a more comprehensive understanding.

Table 1: Predicted Electronic Absorption Data for a Related Compound (2-amino-5-bromobenzoic acid) in Ethanol (B145695)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 340 | 0.15 |

| HOMO-1 -> LUMO | 280 | 0.20 |

| Data is illustrative and based on findings for analogous compounds. researchgate.net |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For this compound, the presence of both electron-donating (-NH2, -OCH3) and electron-withdrawing (-Br, -COOH) groups creates a donor-acceptor system, which is a key feature for high NLO activity. The intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecule upon excitation by an intense light source is responsible for the NLO response.

Theoretical calculations, typically using DFT methods, can quantify the hyperpolarizability of the molecule. Studies on other organic molecules with similar functional groups have shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO properties. nih.govresearchgate.net The bromo substituent, in particular, has been noted to improve thermal stability and transparency in NLO materials. researchgate.net

Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Substituted Benzene

| Property | Calculated Value |

| Dipole Moment (μ) | 5.0 D |

| First-order Hyperpolarizability (β) | 4.21 x 10⁻³⁰ e.s.u. |

| Data is illustrative and based on findings for analogous compounds. researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. sciforum.netwisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation and steric effects.

For this compound, NBO analysis can elucidate the delocalization of electron density arising from the interactions between the filled orbitals of the donor groups and the empty orbitals of the acceptor groups and the aromatic ring. Key interactions would include the donation of lone pair electrons from the nitrogen of the amino group and the oxygen of the methoxy group into the π* anti-bonding orbitals of the benzene ring.

These delocalization effects contribute to the stability of the molecule and influence its reactivity and electronic properties. The analysis can also quantify the strength of these interactions in terms of stabilization energies. A study on 2-[(2,3-dimethylphenyl)amino]benzoic acid demonstrated the utility of NBO analysis in understanding the molecular structure and vibrational properties based on such intramolecular interactions. nih.govopticsjournal.net

Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Benzene

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π* (C=C) | 25.5 |

| LP(1) O | π* (C=C) | 20.1 |

| Data is illustrative and based on findings for analogous compounds. |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and biological activity. nih.gov These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index.

For this compound, the HOMO is likely to be localized on the electron-rich amino and methoxy groups and the benzene ring, while the LUMO may be centered on the electron-withdrawing carboxylic acid and bromo-substituted parts of the molecule. A small HOMO-LUMO gap generally indicates high chemical reactivity. researchgate.net

Reactivity indices, such as the Fukui function, can predict the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.net For this molecule, the nitrogen of the amino group and certain carbon atoms in the ring are expected to be susceptible to electrophilic attack, while the carbon atom of the carboxylic group would be a likely site for nucleophilic attack. The presence of substituents modifies the reactivity of the aromatic ring towards electrophilic substitution. orgosolver.comrutgers.edupressbooks.pub

Table 4: Calculated Quantum Chemical Descriptors for a Related Substituted Benzoic Acid

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Chemical Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 1.6 |

| Data is illustrative and based on findings for analogous compounds. researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ucl.ac.ukunimi.it For this compound, MD simulations can provide valuable insights into its intermolecular interactions in different environments, such as in solution or in the solid state.

In solution, MD simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. acs.org The carboxylic acid and amino groups are capable of forming strong hydrogen bonds, which will significantly influence the solubility and aggregation behavior of the compound. Simulations can also shed light on the formation of dimers or larger aggregates in solution. acs.org

In the context of biological systems, MD simulations can be used to study the interaction of this compound with proteins or other biological macromolecules, providing a dynamic picture of the binding process. nih.gov This is crucial for understanding its potential as a drug candidate.

Applications in Advanced Chemical and Material Science Research Non Clinical

Utilization as a Versatile Synthetic Building Block

The strategic placement of an amino group, a bromine atom, and a methoxy (B1213986) group on the benzoic acid framework endows 2-Amino-3-bromo-6-methoxybenzoic acid with multiple reactive sites. This allows for its participation in a wide array of chemical transformations, positioning it as a valuable starting material in organic synthesis.

While direct synthesis of natural products using this compound is not yet widely documented, the synthesis of structurally related compounds highlights its potential. For instance, the closely related 2-amino-6-methoxybenzoic acid has been instrumental in the multi-step synthesis of a small-molecule probe for the Thyroid-Stimulating Hormone Receptor (TSHR). acs.org In this synthesis, the amino and carboxylic acid moieties of the benzoic acid derivative participate in condensation and cyclization reactions to form a complex quinazolin-4-one core. acs.org This demonstrates how the functional groups present in this compound can be used to construct intricate molecular architectures analogous to those found in natural products. The presence of the bromine atom offers an additional handle for further chemical modification through cross-coupling reactions, expanding the diversity of accessible complex analogues. mdpi.com

| Synthetic Step | Reagents and Conditions | Yield (%) |

| Condensation | HOBt, EDCI, DCM, DIPEA, 5 h | 83.5 |

| Demethylation | CH₃(CH₂)₁₁SH, MeONa, 150 °C, 3 h | 68.8 |

| Cyclization | Yb(OTf)₃, DMA, 200 °C, 1 h | 33.1 |

| Stannylation | Pd(PPh₃)₄, LiCl, 1,4-dioxane, Bu₆Sn₂, 110 °C, 12 h | 43.8 |

| Iodination | I₂, CHCl₃, r.t., 2 h | 25.8 |

This table illustrates a synthetic pathway for a complex molecule using a related benzoic acid derivative, showcasing the types of reactions in which this compound could be employed. acs.org